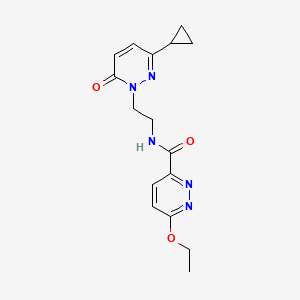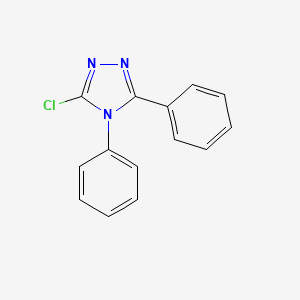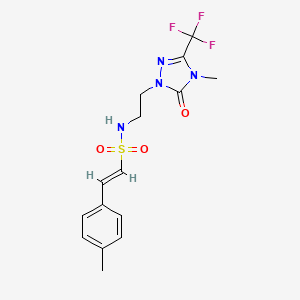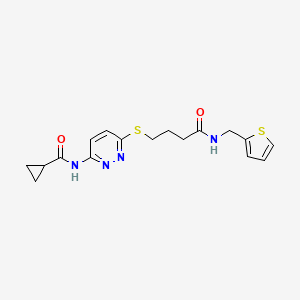
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane, also known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfhydryl-reactive compound that has been used to study the function of various proteins in biochemical and physiological systems.
Mecanismo De Acción
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is a sulfhydryl-reactive compound that covalently modifies cysteine residues in proteins. This modification can lead to changes in protein function, such as alterations in ion channel gating or enzyme activity. The mechanism of action of 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is dependent on the specific protein being studied and the location of the modified cysteine residue.
Biochemical and Physiological Effects:
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been shown to have a wide range of biochemical and physiological effects. It has been used to study the function of ion channels, transporters, enzymes, and receptors in various physiological systems. 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been shown to alter the gating of ion channels, modulate the activity of transporters, and regulate the function of enzymes and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has several advantages for use in lab experiments. It is a highly specific tool for modifying cysteine residues in proteins, allowing for precise control over protein function. 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is also relatively easy to use and has a low toxicity profile. However, there are some limitations to the use of 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane in lab experiments. It can be difficult to predict the effects of 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane modification on protein function, and the modification can be irreversible in some cases.
Direcciones Futuras
There are several future directions for research involving 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane. One area of interest is the development of new sulfhydryl-reactive compounds that can modify cysteine residues in a more specific or reversible manner. Another area of interest is the use of 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane in the study of protein-protein interactions and protein structure. Additionally, 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane may have potential therapeutic applications in the treatment of various diseases, such as cystic fibrosis and epilepsy, by modulating the function of specific proteins.
Métodos De Síntesis
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane can be synthesized using a multi-step process involving the reaction of 3-methoxyphenylsulfonyl chloride with thian-4-ylamine to form the intermediate 1-(3-methoxyphenyl)sulfonyl-4-(thian-4-yl)piperazine. This intermediate is then reacted with ethyl chloroformate to form the final product, 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been used extensively in scientific research to study the function of various proteins. It is commonly used as a tool to modify cysteine residues in proteins and study the resulting effects on protein function. 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been used to study the function of ion channels, transporters, enzymes, and receptors in various physiological systems.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c1-22-16-4-2-5-17(14-16)24(20,21)19-9-3-8-18(10-11-19)15-6-12-23-13-7-15/h2,4-5,14-15H,3,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLPYSGXRFEWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydroxyethyl 4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoate](/img/structure/B2622436.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide](/img/structure/B2622438.png)



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2622445.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-ethoxyphenyl)acetamide](/img/structure/B2622446.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2622448.png)
![(1R)-1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2622449.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2622450.png)
